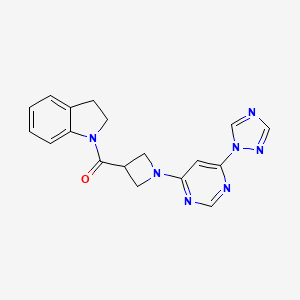

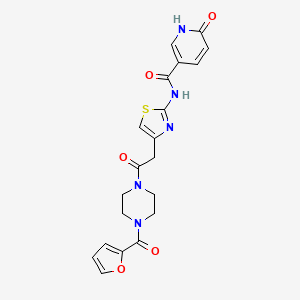

(1-(6-(1H-1,2,4-triazol-1-il)pirimidin-4-il)azetidin-3-il)(indolin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

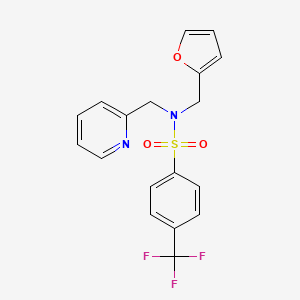

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17N7O and its molecular weight is 347.382. The purity is usually 95%.

BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

¡Claro! Aquí tiene un análisis exhaustivo de las aplicaciones de investigación científica del compuesto “(1-(6-(1H-1,2,4-triazol-1-il)pirimidin-4-il)azetidin-3-il)(indolin-1-il)metanona”, también conocido como “1-{1-[6-(1H-1,2,4-triazol-1-il)pirimidin-4-il]azetidina-3-carbonil}-2,3-dihidro-1H-indol”.

Agentes Anticancerígenos

El compuesto ha mostrado potencial como agente anticancerígeno. El grupo 1,2,4-triazol es conocido por su capacidad para inhibir la proliferación de células cancerosas interfiriendo con los mecanismos de síntesis y reparación del ADN. Estudios han demostrado que los derivados del 1,2,4-triazol presentan una actividad citotóxica significativa contra varias líneas celulares de cáncer, incluyendo cáncer de mama, pulmón y cuello uterino .

Agentes Antibacterianos

Los derivados del 1,2,4-triazol, incluido el compuesto en cuestión, se han explorado por sus propiedades antibacterianas. Estos compuestos pueden inhibir el crecimiento bacteriano al dirigirse a enzimas y proteínas bacterianas esenciales. Han demostrado eficacia contra una variedad de cepas bacterianas, incluidas las variedades resistentes a los medicamentos .

Agentes Antifúngicos

El compuesto también tiene promesa como agente antifúngico. El anillo de 1,2,4-triazol es una característica común en muchos fármacos antifúngicos debido a su capacidad para inhibir la síntesis de ergosterol, un componente esencial de las membranas celulares de los hongos. Esta inhibición interrumpe la integridad de la membrana celular, lo que lleva a la muerte de las células fúngicas .

Agentes Antivirales

La investigación ha indicado que los derivados del 1,2,4-triazol pueden actuar como agentes antivirales. Estos compuestos pueden inhibir la replicación viral al dirigirse a las enzimas virales o interferir con la entrada del virus en las células huésped. Han mostrado actividad contra virus como la influenza y el virus del herpes simple .

Agentes Antiinflamatorios

El compuesto tiene aplicaciones potenciales como agente antiinflamatorio. El grupo 1,2,4-triazol puede modular las vías inflamatorias al inhibir la producción de citoquinas y enzimas proinflamatorias. Esto lo convierte en un candidato para el tratamiento de enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal .

Agentes Antioxidantes

Los derivados del 1,2,4-triazol se han estudiado por sus propiedades antioxidantes. Estos compuestos pueden eliminar los radicales libres y reducir el estrés oxidativo, que está implicado en diversas enfermedades, incluidas las enfermedades neurodegenerativas y las enfermedades cardiovasculares .

Inhibidores Enzimáticos

El compuesto puede actuar como un inhibidor enzimático, especialmente dirigirse a las enzimas involucradas en las vías metabólicas. Esta propiedad es útil para diseñar fármacos para trastornos metabólicos, como la diabetes y la obesidad, al modular la actividad enzimática para lograr efectos terapéuticos .

Agentes Neuroprotectores

La investigación ha sugerido que los derivados del 1,2,4-triazol pueden tener efectos neuroprotectores. Estos compuestos pueden proteger las neuronas del daño causado por el estrés oxidativo y la excitotoxicidad, lo que los convierte en candidatos potenciales para el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

Estas aplicaciones resaltan la versatilidad y el potencial del compuesto en varios campos de la investigación científica. Cada aplicación aprovecha las propiedades químicas únicas del grupo 1,2,4-triazol para lograr efectos terapéuticos.

Si tiene alguna pregunta específica o necesita más detalles sobre cualquiera de estas aplicaciones, ¡no dude en preguntar!

BMC Chemistry MDPI Pharmaceuticals Springer Link IntechOpen RSC Publishing

Mecanismo De Acción

Target of Action

It’s known that 1,2,4-triazole derivatives can interact with various targets, leading to a range of biological activities . For instance, some 1,2,4-triazole derivatives have been found to bind to the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives can improve pharmacokinetics due to their ability to form hydrogen bonds with different targets .

Result of Action

It’s known that 1,2,4-triazole derivatives can exhibit various biological activities, including anticancer, antimicrobial, and antiviral activities .

Action Environment

It’s known that various internal and external factors can influence the action of anticancer drugs .

Análisis Bioquímico

Biochemical Properties

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Cellular Effects

Some 1,2,4-triazole derivatives have shown potent inhibitory activities against cancer cell lines, such as MCF-7 and HCT-116 .

Molecular Mechanism

Some 1,2,4-triazole derivatives have been found to bind to the colchicine binding site of tubulin .

Propiedades

IUPAC Name |

2,3-dihydroindol-1-yl-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O/c26-18(24-6-5-13-3-1-2-4-15(13)24)14-8-23(9-14)16-7-17(21-11-20-16)25-12-19-10-22-25/h1-4,7,10-12,14H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGFGPJMJDIYBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2508134.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)